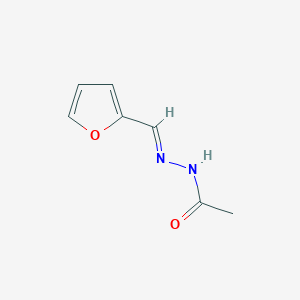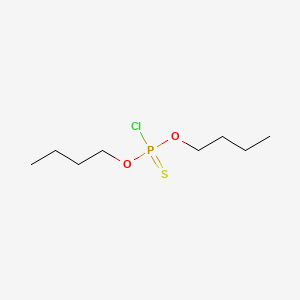
N-(5-Methoxy-6-(methoxymethyl)-2-(methylthio)-4-pyrimidinyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Méthoxy-6-(méthoxyméthyl)-2-(méthylthio)-4-pyrimidinyl)-4-méthylbenzènesulfonamide est un composé organique complexe avec une structure unique qui comprend un cycle pyrimidine substitué par des groupes méthoxy, méthoxyméthyl et méthylthio, ainsi qu’une partie benzènesulfonamide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(5-Méthoxy-6-(méthoxyméthyl)-2-(méthylthio)-4-pyrimidinyl)-4-méthylbenzènesulfonamide implique généralement des réactions organiques en plusieurs étapes. Les matières premières comprennent souvent des pyrimidines substituées et des benzènesulfonamides. Les étapes clés de la synthèse peuvent inclure :
Formation du cycle pyrimidine : Cela peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Introduction de substituants : Les groupes méthoxy, méthoxyméthyl et méthylthio sont introduits par substitution nucléophile ou d’autres réactions appropriées.
Formation de sulfonamide : La dernière étape implique la réaction de la pyrimidine substituée avec un chlorure de sulfonyle pour former la liaison sulfonamide.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse afin de maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
N-(5-Méthoxy-6-(méthoxyméthyl)-2-(méthylthio)-4-pyrimidinyl)-4-méthylbenzènesulfonamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthylthio peut être oxydé en sulfoxyde ou en sulfone.
Réduction : Le groupe nitro (s’il est présent) peut être réduit en amine.
Substitution : Les groupes méthoxy et méthoxyméthyl peuvent être substitués par d’autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (mCPBA) peuvent être utilisés.
Réduction : Les agents réducteurs courants comprennent l’hydrogène gazeux avec un catalyseur au palladium ou le borohydrure de sodium.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en présence d’une base.
Principaux produits
Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe méthylthio donnerait des sulfoxydes ou des sulfones, tandis que les réactions de substitution pourraient donner une variété de dérivés avec différents groupes fonctionnels.
Applications de la recherche scientifique
Chimie médicinale : Il peut servir de composé de tête pour le développement de nouveaux médicaments, en particulier ceux ciblant des enzymes ou des récepteurs spécifiques.
Études biologiques : Le composé peut être utilisé pour étudier les effets de groupes fonctionnels spécifiques sur l’activité biologique.
Applications industrielles : Il peut être utilisé comme intermédiaire dans la synthèse d’autres molécules organiques complexes.
Applications De Recherche Scientifique
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of specific functional groups on biological activity.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
Le mécanisme d’action de N-(5-Méthoxy-6-(méthoxyméthyl)-2-(méthylthio)-4-pyrimidinyl)-4-méthylbenzènesulfonamide dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, modulant leur activité. Les groupes méthoxy et méthylthio peuvent influencer l’affinité de liaison et la sélectivité du composé pour ces cibles.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-Méthoxy-6-(méthylthio)nicotinaldéhyde
- Acide 5-hydroxy-6-méthylpyrimidine-4-carboxylique
Unicité
N-(5-Méthoxy-6-(méthoxyméthyl)-2-(méthylthio)-4-pyrimidinyl)-4-méthylbenzènesulfonamide est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles. Cette unicité peut entraîner une réactivité chimique et une activité biologique distinctes par rapport aux composés similaires.
Propriétés
Numéro CAS |
201138-77-4 |
|---|---|
Formule moléculaire |
C15H19N3O4S2 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
N-[5-methoxy-6-(methoxymethyl)-2-methylsulfanylpyrimidin-4-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H19N3O4S2/c1-10-5-7-11(8-6-10)24(19,20)18-14-13(22-3)12(9-21-2)16-15(17-14)23-4/h5-8H,9H2,1-4H3,(H,16,17,18) |
Clé InChI |
NLYNXVIIMKLYJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC(=C2OC)COC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-{[(2,5-difluorophenyl)carbamoyl]amino}benzoate](/img/structure/B11953542.png)

![N-[(E)-(3-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(3-nitrophenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11953552.png)







![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11953597.png)
![N-(2-{4-[2-(acetylamino)phenoxy]butoxy}phenyl)acetamide](/img/structure/B11953600.png)

![4-[Benzyl(ethyl)amino]phenyl thiocyanate](/img/structure/B11953628.png)
